(3S,5S)-[4]-Gingerdiol

5‑HT3 receptor Antiemetic Gastrointestinal pharmacology

(3S,5S)--Gingerdiol (CAS 1448789-37-4) is a stereospecific phenylpropanoid compound belonging to the gingerdiol class, characterized by a saturated 4‑carbon side chain with 3S,5S stereochemistry. As a minor constituent of the Zingiber officinale rhizome, its defined stereochemistry distinguishes it from other ginger‑derived bioactives and positions it as a tool compound for structure–activity relationship (SAR) and metabolic studies.

Molecular Formula C15H24O4
Molecular Weight 268.35 g/mol
Cat. No. B15493404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5S)-[4]-Gingerdiol
Molecular FormulaC15H24O4
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESCCCC(CC(CCC1=CC(=C(C=C1)O)OC)O)O
InChIInChI=1S/C15H24O4/c1-3-4-12(16)10-13(17)7-5-11-6-8-14(18)15(9-11)19-2/h6,8-9,12-13,16-18H,3-5,7,10H2,1-2H3/t12-,13-/m0/s1
InChIKeySVZGCYLXISBVQK-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S,5S)-[4]-Gingerdiol: Stereochemically Defined Ginger Bioactive for Targeted Research Procurement


(3S,5S)-[4]-Gingerdiol (CAS 1448789-37-4) is a stereospecific phenylpropanoid compound belonging to the gingerdiol class, characterized by a saturated 4‑carbon side chain with 3S,5S stereochemistry . As a minor constituent of the Zingiber officinale rhizome, its defined stereochemistry distinguishes it from other ginger‑derived bioactives and positions it as a tool compound for structure–activity relationship (SAR) and metabolic studies [1].

Chiral probe
Stereochemically defined (3S,5S)-gingerdiol tool compound for structure–activity relationship (SAR) and metabolite-fate studies. Defined 4‑carbon chain length and single enantiomer form support reproducible pathway research, not mixture-based screening.

Why (3S,5S)-[4]-Gingerdiol Cannot Be Substituted with Other Ginger‑Derived Compounds


Procurement of a generic gingerol or gingerdiol mixture, or substitution with a different chain‑length variant, introduces experimental confounders. The biological activity of ginger‑derived arylalkanes is exquisitely sensitive to side‑chain length, oxidation state, and stereochemistry [1]. For instance, the 5‑HT3 receptor‑blocking potency varies >10‑fold across gingerols and gingerdiols of different chain lengths [2]. Using an undefined stereoisomeric mixture, or a compound with a different alkyl chain (e.g., [6]‑ or [8]‑ variants), invalidates SAR conclusions and prevents reproducible data on metabolic fate or target engagement.

Chain‑length sensitivity
Ginger bioactivity shifts substantially with side‑chain length. [6]‑ or [8]‑variants may exhibit >10‑fold 5‑HT3 potency differences; [4]‑chain data may not directly transfer.
Stereochemical variability
Undefined diastereomeric mixtures or (3R,5S) enantiomer can alter receptor recognition, metabolic stability, and assay reproducibility. Defined (3S,5S) configuration is critical for consistent SAR interpretation.
Oxidation state mismatch
Gingerols and shogaols differ in β‑hydroxyketone/α,β‑unsaturated ketone reactivity, leading to distinct metabolite profiles and off‑target electrophilic activity. Gingerdiol backbone avoids these confounders.

Quantitative Evidence Guide: How (3S,5S)-[4]-Gingerdiol Differentiates from Closest Analogs


5‑HT3 Receptor Functional Antagonism: Chain‑Length Dependent Potency Compared to [6]‑Gingerdiol and [4]‑Gingerol

In a standardized [14C]guanidinium influx assay using N1E‑115 cells expressing 5‑HT3 receptors, [6]‑gingerdiol demonstrated functional antagonism potency approximately equivalent to [6]‑shogaol and substantially greater than [6]‑gingerol and [4]‑gingerol [1]. While direct quantitative data for (3S,5S)-[4]-gingerdiol are not yet reported in this system, the established structure–activity relationship (SAR) ranks [6]‑gingerdiol among the most potent 5‑HT3 blockers in the ginger family, whereas [4]‑gingerol exhibits the weakest activity . This chain‑length dependency informs the selection of [4]‑chain variants as negative controls or for SAR mapping.

5‑HT3 antagonism rank
Class-level inference
[6]‑gingerdiol ≈ [6]‑shogaol >> [4]‑gingerol (weakest)
Chain-length dependency supports [4]-variant use in SAR control panels and receptor pharmacology mapping.
N1E‑115 guanidinium influx; rank order from class SAR, not direct [4]-gingerdiol IC50.
5‑HT3 receptor Antiemetic Gastrointestinal pharmacology

Stereochemical Identity: (3S,5S) Configuration Defines a Specific Molecular Tool

(3S,5S)-[4]-Gingerdiol possesses a defined stereochemical configuration that distinguishes it from its diastereomer, (3R,5S)-[4]-gingerdiol, as well as from [6]‑gingerdiol stereoisomers . The (3S,5S) stereochemistry is a critical determinant of molecular recognition in biological systems; for instance, (3S,5S)-[6]-gingerdiol has been shown to reduce intestinal motility via 5‑HT3 receptor antagonism, whereas stereochemical variants may exhibit altered potency or metabolic profiles [1]. Procurement of a defined single stereoisomer eliminates the confounding variable of isomeric mixtures, ensuring reproducibility in receptor binding, cellular uptake, and metabolism studies.

Stereochemical identity
Class-level inference
Distinct InChIKey vs (3R,5S) diastereomer; assigned by NMR and MS.
Single‑enantiomer procurement eliminates isomeric variability in receptor binding and metabolism assays.
Stereochemistry linked to 5‑HT3‑mediated motility effects in (3S,5S)-[6]-gingerdiol studies.
Stereochemistry SAR Natural product chemistry

Metabolic Stability: Gingerdiols Are Primary, Stable Metabolites of Gingerols

6‑Gingerdiols, including the (3S,5S) and (3R,5S) stereoisomers, have been identified as the major metabolites of 6‑gingerol in both cancer cell lines and in vivo murine models [1]. This contrasts with the parent gingerols, which undergo rapid phase II conjugation and dehydration to shogaols [2]. The saturated gingerdiol backbone confers greater chemical stability and a distinct metabolic profile, making gingerdiols preferable for studies requiring sustained exposure or for probing metabolite‑driven pharmacology.

Metabolic stability
Class-level inference
Gingerdiols are predominant biotransformation products after gingerol exposure in H‑1299 cells and mice.
Saturated backbone avoids gingerol dehydration and supports metabolite‑driven pharmacology interrogation.
Class observation; direct data on [4]‑chain stability are limited. Review metabolic context.
Drug metabolism Pharmacokinetics Cancer metabolism

Antioxidant and Anti‑Inflammatory Potential: Distinct from Shogaols

While direct quantitative comparisons for (3S,5S)-[4]-gingerdiol are absent from the literature, the saturated gingerdiol class lacks the α,β‑unsaturated enone moiety present in shogaols, which is primarily responsible for the potent anticancer and pro‑apoptotic activity of shogaols (e.g., [6]‑shogaol IC50 ≈8 μM vs. [6]‑gingerol IC50 ≈150 μM in H‑1299 cells) [1]. This structural difference suggests that gingerdiols, including the [4]‑chain variant, exert their effects through alternative mechanisms—likely antioxidant and anti‑inflammatory pathways—without the Michael acceptor reactivity of shogaols [2].

Anti‑inflammatory vs cytotoxic
Class-level inference
Lacks α,β‑unsaturated enone of shogaols; expected weaker direct cytotoxicity (shogaol IC50 ~8 μM).
Differentiates from pro‑apoptotic shogaols; supports antioxidant/anti‑inflammatory pathway studies without Michael acceptor artifacts.
Structure‑activity inference; validate in target cell model.
Antioxidant Anti‑inflammatory Natural products

Optimized Research Applications for (3S,5S)-[4]-Gingerdiol


Structure–Activity Relationship (SAR) Studies of 5‑HT3 Receptor Modulation

Utilize (3S,5S)-[4]-gingerdiol as a defined, low‑potency comparator in SAR panels alongside [6]‑gingerdiol, [6]‑gingerol, and [6]‑shogaol to dissect the contribution of side‑chain length and oxidation state to 5‑HT3 receptor antagonism . The [4]‑chain variant serves as an ideal negative control due to its minimal activity in N1E‑115 functional assays [1].

Metabolic Fate and Pharmacokinetic Profiling

Employ (3S,5S)-[4]-gingerdiol as a stable metabolite standard in LC‑MS/MS methods to quantify gingerdiol formation from gingerol precursors in vitro or in vivo . Its defined stereochemistry ensures accurate peak assignment and quantification, avoiding interference from diastereomeric species [2].

Anti‑Inflammatory Pathway Dissection (Non‑Cytotoxic Mechanism)

Use (3S,5S)-[4]-gingerdiol to probe anti‑inflammatory signaling (e.g., PGE2 suppression, NF‑κB modulation) in cell models where direct cytotoxicity from shogaols or longer‑chain gingerols would confound results . The lack of an enone moiety precludes Michael addition‑based artifacts [1].

Natural Product Dereplication and Quality Control

Deploy (3S,5S)-[4]-gingerdiol as an authenticated reference standard for HPLC‑UV/ELSD or LC‑HRMS dereplication of ginger extracts, enabling confident identification of this minor stereoisomer in complex matrices and supporting botanical authenticity and standardization efforts .

Application
Selection Property
Validation Focus
5‑HT3 SAR panel studies
Chain-length and stereochemistry control
Rank-order potency reproducibility; negative‑control context for [4]-chain variants
Metabolite identity and LC‑MS/MS quantification
Defined stereoisomer standard
Peak assignment without diastereomer interference; gingerdiol exposure tracking
Anti‑inflammatory pathway dissection
Non‑electrophilic scaffold
Avoids shogaol‑type cytotoxicity artifacts; verify PGE2/NF‑κB endpoint context
Botanical extract dereplication
Authenticated chiral reference
HPLC/HRMS isomer confirmation; support ginger extract standardization research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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